Methyl 3,5-dichloro-4-hydroxybenzoate hydrate
Description
Chemical Identity and Properties Methyl 3,5-dichloro-4-hydroxybenzoate hydrate (CAS: 287399-19-3) is a chlorinated aromatic ester with the molecular formula C₈H₆Cl₂O₃·H₂O and an average molecular mass of 239.048 g/mol . Its monoisotopic mass is 237.979964, and it exists as a hydrate (1:1 ratio), which stabilizes the crystalline structure. Key identifiers include ChemSpider ID 10853835 and EINECS 222-074-5 .
Structural Features
The compound features a benzoate backbone substituted with two chlorine atoms at the 3- and 5-positions, a hydroxyl group at the 4-position, and a methyl ester group. The hydrate form introduces hydrogen bonding, influencing its solubility and stability .
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 3,5-dichloro-4-hydroxybenzoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3.H2O/c1-13-8(12)4-2-5(9)7(11)6(10)3-4;/h2-3,11H,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMZWYJMFUVNBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)O)Cl.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583645 | |
| Record name | Methyl 3,5-dichloro-4-hydroxybenzoate--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207511-20-4, 287399-19-3 | |
| Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, methyl ester, hydrate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207511-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,5-dichloro-4-hydroxybenzoate--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-dichloro-4-hydroxybenzoate hydrate can be synthesized through a two-step process:
Reaction: 3,5-dichloro-4-hydroxybenzoic acid reacts with methanol to form 3,5-dichloro-4-hydroxybenzoic acid methyl ester.
Crystallization: The methyl ester solution is crystallized or evaporated in a vacuum to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The crystallization process is carefully controlled to produce the hydrate form of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dichloro-4-hydroxybenzoate hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different hydroxybenzoate derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzoates, quinones, and hydroxybenzoate derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3,5-dichloro-4-hydroxybenzoate hydrate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3,5-dichloro-4-hydroxybenzoate hydrate involves its interaction with molecular targets and pathways in biological systems. The compound’s hydroxyl and chlorine groups play a crucial role in its reactivity and interactions. It can inhibit the growth of microorganisms by disrupting their cellular processes, making it effective as an antibacterial and antifungal agent.
Comparison with Similar Compounds
Substituent Variations: Methyl vs. Ethyl Esters
Ethyl 3,5-Dichloro-4-Hydroxybenzoate Hydrate (CAS: 207291-58-5) shares the same aromatic core but substitutes the methyl ester with an ethyl group (C₂H₅ ). This increases its molecular weight to 253.06 g/mol (anhydrous basis). Synthesis involves saponification of ethyl esters under alkaline conditions, yielding 3,5-dichloro-4-hydroxybenzoic acid as an intermediate .
Key Differences :
Hydroxyl and Chlorine Substituent Modifications
3,5-Dichloro-4-Hydroxybenzoic Acid (CAS: 3336-41-2) is the de-esterified form of the target compound. It acts as a competitive inhibitor of 4-hydroxybenzoate 1-hydroxylase (Ki = 226 μM), highlighting the importance of chlorine substituents in enzyme binding .
This modification increases lipophilicity (logP ≈ 3.5) and shifts the melting point to 98–99°C .
Non-Chlorinated Analogues
Methyl 4-Hydroxybenzoate (CAS: 99-76-3) lacks chlorine substituents, resulting in a simpler structure (C₈H₈O₃). It is widely used as a preservative due to its antimicrobial activity, demonstrating that chlorine atoms in the target compound may enhance bioactivity but reduce biodegradability .
Reactivity :
- Hydrolysis : The ester group hydrolyzes under alkaline conditions, forming the corresponding carboxylic acid.
- Enzyme Inhibition : Chlorine atoms enhance binding to enzymes like 4-hydroxybenzoate 1-hydroxylase, with Ki values influenced by substituent positions .
Data Tables
Table 1: Physical and Chemical Properties
Biological Activity
Methyl 3,5-dichloro-4-hydroxybenzoate hydrate, also known as methyl paraben, is an organic compound with significant biological activity. Its unique structure, characterized by two chlorine substitutions and a hydroxyl group on the benzene ring, contributes to its reactivity and potential applications in various fields, particularly in biology and medicine.
- Molecular Formula : C₉H₈Cl₂O₃·xH₂O
- Appearance : Colorless crystals or white powder
- Solubility : Soluble in organic solvents such as ethanol and acetone
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The chlorine and hydroxyl groups facilitate hydrogen bonding and interactions with enzymes and receptors, influencing biological processes such as:
- Antibacterial Activity : Exhibits significant inhibition against a range of bacterial strains.
- Antifungal Properties : Effective against various fungi, making it useful in preserving products and in pharmaceutical applications.
Biological Activity Overview
1. Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a significant reduction in bacterial counts when exposed to the compound, suggesting its potential use as a preservative in food and cosmetic products.
2. Cytotoxicity Assessment
Research focused on the cytotoxic effects of this compound on human cell lines revealed that while it exhibits antibacterial properties, it also shows cytotoxicity at higher concentrations. This dual effect necessitates careful consideration when formulating products containing this compound.
3. Oxidative Stress Response
Investigations into the oxidative stress response highlighted that this compound can modulate oxidative stress markers in cellular models. This suggests a potential role in protecting cells from oxidative damage, which is relevant for therapeutic applications.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
